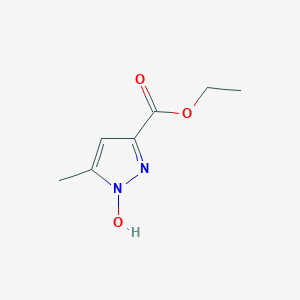
Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate, also known as EMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EMP is a pyrazole derivative that has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has been shown to exhibit plant growth-promoting activities, making it a potential candidate for use as a fertilizer. In material science, Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has been studied for its potential use in the synthesis of novel materials, such as metal-organic frameworks.
Wirkmechanismus
The mechanism of action of Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. In addition, Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has been shown to activate the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in the immune response.
Biochemical and Physiological Effects:
Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate inhibits the growth of cancer cells and bacteria. It has also been shown to reduce inflammation and oxidative stress in animal models of disease. In addition, Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has been shown to promote plant growth and increase crop yields.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has some limitations for use in lab experiments. It is toxic at high concentrations, which can limit its use in certain applications. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate. One area of interest is the development of Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate-based drugs for the treatment of various diseases. Another area of interest is the use of Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate as a plant growth promoter and fertilizer. In addition, Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has potential applications in material science, such as the synthesis of metal-organic frameworks. Further research is needed to fully understand the mechanism of action of Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate and its potential applications in various fields.
Conclusion:
In conclusion, Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative that has gained significant attention in the field of scientific research due to its potential applications in medicine, agriculture, and material science. It can be synthesized using various methods and has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has several advantages for use in lab experiments, but also has some limitations. Future research is needed to fully understand the potential applications of Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate and its mechanism of action.
Synthesemethoden
Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate can be synthesized using various methods, including the reaction of ethyl acetoacetate, hydrazine hydrate, and methyl acrylate. The reaction mixture is then refluxed in ethanol for several hours, and the resulting product is purified using column chromatography. Another method involves the reaction of ethyl acetoacetate, hydrazine hydrate, and methyl acrylate in the presence of a catalyst, such as p-toluenesulfonic acid. The product is then purified using recrystallization.
Eigenschaften
CAS-Nummer |
176385-36-7 |
|---|---|
Produktname |
Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate |
Molekularformel |
C7H10N2O3 |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
ethyl 1-hydroxy-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C7H10N2O3/c1-3-12-7(10)6-4-5(2)9(11)8-6/h4,11H,3H2,1-2H3 |
InChI-Schlüssel |
SZGQQENTOOCGPK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=C1)C)O |
Kanonische SMILES |
CCOC(=O)C1=NN(C(=C1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-2-methylpropanoic acid](/img/structure/B63962.png)
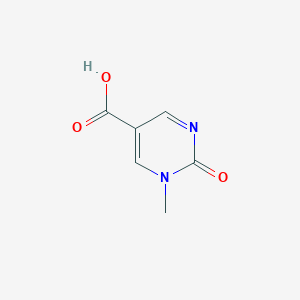


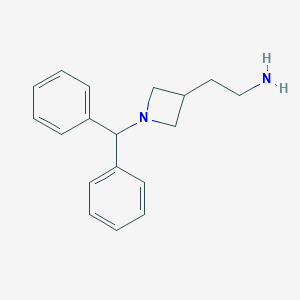


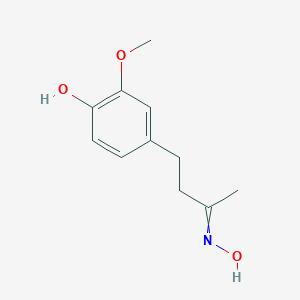
![N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B63983.png)
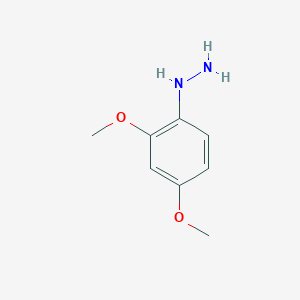

![(8-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B63997.png)
